(S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-iodophenyl)propanoic acid
Description
Properties
IUPAC Name |
(2S)-3-(4-iodophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16INO4/c18-14-8-6-12(7-9-14)10-15(16(20)21)19-17(22)23-11-13-4-2-1-3-5-13/h1-9,15H,10-11H2,(H,19,22)(H,20,21)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLQFURMICGBHLW-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=C(C=C2)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16INO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70439843 | |
| Record name | (S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-iodophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70439843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220400-04-4 | |
| Record name | (S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-iodophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70439843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Chiral Integrity
The synthesis begins with enantiomerically pure (S)-phenylalanine, ensuring retention of configuration throughout subsequent steps. Racemization risks are mitigated by avoiding harsh acidic or basic conditions during protection and iodination stages.
Amino Group Protection
The α-amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) under mildly basic conditions:
-
Reagents : Cbz-Cl (1.2 equiv), sodium bicarbonate (NaHCO₃, 2.0 equiv)
-
Solvent System : Tetrahydrofuran (THF)/water (4:1 v/v)
-
Reaction Time : 2 hours at 0–4°C
This step generates (S)-2-((benzyloxycarbonyl)amino)-3-phenylpropanoic acid, which is subsequently iodinated.
Para-Iodination Strategies
Electrophilic Aromatic Substitution
The para-selective iodination employs Suzuki’s reagent (HIO₃/I₂) in a sulfuric acid/acetic acid (H₂SO₄/AcOH) mixture:
-
Iodination Conditions :
Parameter Specification I₂ 2.2 equiv HIO₃ 1.5 equiv Solvent H₂SO₄/AcOH (1:3 v/v) Temperature 80°C (±2°C) Reaction Time 4–6 hours Monitoring Color transition (purple → yellow) -
Mechanistic Insight : The reaction proceeds via a dioxoiodonium intermediate, ensuring para-selectivity (>98%) due to steric and electronic directing effects.
Byproduct Formation and Mitigation
Diiodination (3,4-diiodo byproduct) is minimized by:
-
Strict control of iodine stoichiometry (I₂ ≤ 2.2 equiv)
-
Incremental addition of HIO₃ to avoid localized excess
Purification and Characterization
Crystallization Protocols
Crude product is purified via recrystallization:
Chromatographic Methods
Preparative HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) resolves residual diiodo impurities (<1%):
Industrial-Scale Production
Continuous Flow Reactors
Large-scale synthesis employs flow chemistry to enhance reproducibility:
-
Reactor Type : Tubular (stainless steel, 10 L capacity)
-
Residence Time : 30 minutes
-
Throughput : 1.2 kg/day
-
Advantages : Reduced exothermic risks, consistent iodination regioselectivity.
Comparative Analysis of Iodination Methods
| Method | Yield (%) | Para-Selectivity (%) | Byproducts (%) | Scalability |
|---|---|---|---|---|
| Suzuki’s Reagent | 92 | 98 | <2 | High |
| Sandmeyer Reaction | 78 | 85 | 10 | Moderate |
| Lewis Acid (SbCl₅) | 65 | 90 | 15 | Low |
Challenges and Optimization Strategies
Reaction Stalling
Racemization Risks
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group.
Reduction: Reduction reactions can target the iodinated phenyl ring, potentially converting the iodine to a hydrogen or other substituent.
Substitution: The iodinated phenyl ring is a site for nucleophilic substitution reactions, where the iodine can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiols under conditions such as reflux in an appropriate solvent.
Major Products
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: Products typically include deiodinated phenyl derivatives.
Substitution: Products vary depending on the nucleophile used, such as azido or thiol-substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.
Biology
Peptide Synthesis: Incorporated into peptides for studying protein interactions and functions.
Enzyme Inhibition: Used in the design of enzyme inhibitors due to its structural mimicry of natural substrates.
Medicine
Drug Development: Investigated as a potential lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Diagnostic Agents: Utilized in the development of diagnostic agents due to its unique structural features.
Industry
Material Science: Explored for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-iodophenyl)propanoic acid depends on its specific application. In enzyme inhibition, for example, it may act by mimicking the natural substrate of the enzyme, thereby competitively inhibiting the enzyme’s activity. The benzyloxycarbonyl group can interact with the enzyme’s active site, while the iodinated phenyl ring may enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
The 4-iodophenyl group distinguishes this compound from analogs with other aryl substituents. Key comparisons include:
Key Findings :
- Iodine vs. Halogens: The iodine atom’s large size (van der Waals radius: 1.98 Å) enhances hydrophobic interactions in binding pockets compared to fluorine (1.47 Å) or chlorine (1.75 Å). This makes the iodophenyl derivative advantageous in targeting deep, nonpolar enzyme cavities .
Protecting Group Variations
The Z group (benzyloxycarbonyl) is compared to tert-butoxycarbonyl (Boc) and others:
Key Findings :
- The Z group offers stability under basic conditions but necessitates harsh removal methods, limiting its use in acid-sensitive compounds.
Biological Activity
(S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-iodophenyl)propanoic acid, also known as a chiral amino acid derivative, has garnered attention in pharmaceutical research due to its unique structural features and potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Characteristics
This compound is characterized by:
- Chirality : The presence of a chiral center enhances its specificity in biological interactions.
- Benzyloxycarbonyl Group : This protects the amino group, influencing the compound's stability and reactivity.
- Iodinated Phenyl Ring : The 4-iodophenyl moiety may enhance hydrophobic interactions, potentially improving binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its ability to mimic natural substrates in enzyme inhibition. The benzyloxycarbonyl group can interact with enzyme active sites, while the iodinated phenyl ring may facilitate hydrophobic interactions that enhance binding affinity.
Enzyme Inhibition
- Competitive Inhibition : The compound may act as a competitive inhibitor by mimicking the substrate of specific enzymes, thereby reducing their activity.
Antimicrobial Properties
Recent studies have indicated that compounds structurally similar to this compound exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Cytotoxicity and Anticancer Activity
Research involving in silico and in vitro studies has demonstrated promising anticancer properties. The compound's structure allows it to target specific pathways involved in cancer cell proliferation. For example:
- Cell Line Studies : In vitro assays have shown that certain derivatives exhibit selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for developing safer therapeutic agents.
Case Studies
- Antimicrobial Activity Assessment
- Cytotoxicity in Cancer Research
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| (S)-2-Amino-3-(4-iodophenyl)propanoic acid | Lacks benzyloxycarbonyl protection | Less stable; reduced biological activity |
| (S)-2-(((Methoxy)carbonyl)amino)-3-(4-iodophenyl)propanoic acid | Methoxy instead of benzyloxy | Altered reactivity and solubility |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for (S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-iodophenyl)propanoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via a multi-step approach. A typical route involves:
- Saponification : Hydrolysis of ester precursors using LiOH in a THF/water mixture (2 hours, room temperature) to generate the carboxylic acid moiety.
- Coupling Reactions : Amide bond formation using DCC (dicyclohexylcarbocdiimide) and DMAP (4-dimethylaminopyridine) in anhydrous dichloromethane. DMAP catalyzes the reaction, while DCC activates the carboxyl group.
- Purification : Preparative HPLC with a C18 column and water/acetonitrile gradient (0.1% TFA) achieves >95% purity. Yield optimization requires strict control of solvent polarity, base concentration, and reaction time to minimize side products .
Q. What purification techniques are effective for isolating the compound post-synthesis?
- Methodological Answer :
- Liquid-Liquid Extraction : Ethyl acetate/water partitioning removes unreacted starting materials and hydrophilic impurities. Acidification to pH ~6 precipitates the carboxylic acid form.
- Chromatography : Preparative HPLC resolves closely related byproducts. Centrifugation or vacuum filtration isolates the solid product.
- Crystallization : Recrystallization from methanol/diethyl ether mixtures enhances purity for X-ray diffraction studies .
Q. How is structural confirmation achieved for this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated methanol (CD₃OD) assigns proton environments (e.g., aromatic protons at δ 7.3–8.7 ppm) and carbonyl signals (δ ~170 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., observed m/z 379.1654 vs. calculated 379.1652 for C₁₆H₁₄INO₄).
- X-Ray Crystallography : Single-crystal analysis confirms stereochemistry and hydrogen-bonding networks, critical for chiral validation .
Advanced Research Questions
Q. How can researchers ensure chiral purity during synthesis and resolve racemization risks?
- Methodological Answer :
- Chiral HPLC : Use Chiralpak IA columns with hexane/isopropanol gradients to monitor enantiomeric excess (ee >99%).
- Low-Temperature Reactions : Conduct coupling steps at 0–4°C to suppress racemization.
- X-Ray Validation : Compare crystal structures with known (S)-configured analogs (e.g., (S)-benzyl 2-amino-3-(4-hydroxyphenyl)propanoate) to confirm retention of configuration .
Q. What strategies address contradictions in spectroscopic data between synthetic batches?
- Methodological Answer :
- 2D NMR Techniques : HSQC and HMBC correlate ambiguous proton-carbon signals, resolving overlaps (e.g., distinguishing iodine-substituted phenyl protons from benzyloxy groups).
- Ion Mobility Spectrometry : Gas-phase clustering behavior (e.g., sodium adducts) provides additional structural insights, as seen in analogous amino acid derivatives .
- Batch Comparison : Systematic LC-MS/MS profiling identifies impurities (e.g., deiodinated byproducts), guiding stoichiometric adjustments (e.g., excess iodophenyl precursor) .
Q. How does the 4-iodophenyl substituent influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Electrophilic Reactivity : The iodine atom’s electron-withdrawing effect activates the phenyl ring for electrophilic substitution but sterically hinders nucleophilic attacks.
- Suzuki-Miyaura Coupling : The iodide serves as a leaving group in palladium-catalyzed reactions. Optimize with XPhos Pd G3 catalyst and elevated temperatures (80–100°C) to overcome slower reaction kinetics compared to bromo/chloro analogs.
- Side Reactions : Monitor for protodeiodination using TLC or in situ Raman spectroscopy .
Q. What experimental designs are recommended for pharmacokinetic studies of derivatives?
- Methodological Answer :
- Prodrug Design : Introduce phosphate or amino acid esters (e.g., tert-butoxycarbonyl-protected analogs) to enhance solubility.
- In Vivo Stability Assays : Use LC-MS to track metabolic degradation (e.g., esterase-mediated hydrolysis in plasma).
- Tissue Distribution Studies : Radiolabel the iodine moiety (¹²⁵I) for quantitative biodistribution analysis in model organisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
